molecular formula C9H7ClN2O B2397455 2-(2-Chloro-1H-imidazol-5-yl)phenol CAS No. 1785219-93-3

2-(2-Chloro-1H-imidazol-5-yl)phenol

Cat. No.: B2397455
CAS No.: 1785219-93-3
M. Wt: 194.62
InChI Key: UYWGULLVGRVRJO-UHFFFAOYSA-N
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Description

2-(2-Chloro-1H-imidazol-5-yl)phenol is a heterocyclic compound featuring an imidazole ring substituted with a chlorine atom at position 2 and a phenolic hydroxyl group at position 4. This compound is structurally poised for applications in medicinal chemistry, particularly in antioxidant or antimicrobial contexts, due to the phenolic moiety’s redox activity .

Properties

IUPAC Name

2-(2-chloro-1H-imidazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-9-11-5-7(12-9)6-3-1-2-4-8(6)13/h1-5,13H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWGULLVGRVRJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(N2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785219-93-3
Record name 2-(2-chloro-1H-imidazol-5-yl)phenol
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Preparation Methods

One-Pot Synthesis via Debus-Radziszewski Reaction

The Debus-Radziszewski reaction, a classical method for imidazole synthesis, involves the condensation of a 1,2-diketone, an aldehyde, an amine, and ammonium acetate under acidic conditions. For 2-(2-Chloro-1H-imidazol-5-yl)phenol, strategic selection of starting materials is critical to introduce the chlorine atom at the imidazole’s 2-position.

Representative Protocol (Adapted from and):

  • Reactants:
    • 1,2-Diketone: Benzil (1.0 equiv)
    • Aldehyde: 2-Hydroxybenzaldehyde (salicylaldehyde, 1.0 equiv)
    • Amine: 2-Chloroaniline (1.2 equiv)
    • Nitrogen Source: Ammonium acetate (5.2 equiv)
    • Solvent: Glacial acetic acid (20 mL per 10 mmol benzil)
  • Conditions: Reflux at 120°C for 4–6 hours.
  • Workup: Precipitation in ice-water, extraction with ethyl acetate, and recrystallization from ethanol.

Key Considerations:

  • The amine’s chloro substituent directs incorporation into the imidazole’s 1-position, while the aldehyde’s phenolic group anchors the 5-position. Chlorine at the imidazole’s 2-position may arise from in situ chlorination or require modified reactants.
  • Yield: Analogous syntheses report 45–68% yields for tetra-substituted imidazoles.

Role of Chlorinated Aldehydes

Substituting salicylaldehyde with 5-chloro-2-hydroxybenzaldehyde (as in) places chlorine on the phenolic ring. To position chlorine on the imidazole, chlorinated diketones or aldehydes with α-chloro substituents are theorized. For example:

  • Hypothetical Reactant: Chloroacetylacetone (1,2-diketone with α-chloro) may yield imidazole chlorinated at the 4- or 5-position, necessitating further optimization.

Cyclization Approaches

Cyclocondensation of Amino Alcohols

Cyclization of 2-amino-5-chlorophenol with glyoxal derivatives under acidic conditions offers a direct route. This method, though less common in literature, aligns with protocols for benzo[d]oxazine-imidazole hybrids.

Protocol (Derived from):

  • Reactants:
    • 2-Amino-5-chlorophenol (1.0 equiv)
    • Glyoxal (1.2 equiv)
    • Catalyst: p-Toluenesulfonic acid (0.1 equiv)
    • Solvent: Toluene (15 mL per mmol)
  • Conditions: Reflux at 110°C for 8 hours.
  • Workup: Column chromatography (silica gel, hexane/ethyl acetate 4:1).

Outcome:

  • Yields for related oxazine-imidazole compounds range from 50–65%.
  • Limitation: Regioselectivity challenges may necessitate protecting group strategies for the phenolic –OH.

Post-Synthetic Chlorination

Electrophilic Aromatic Substitution

Chlorinating pre-formed 2-(1H-imidazol-5-yl)phenol using agents like N-chlorosuccinimide (NCS) or Cl₂ gas could introduce the 2-chloro substituent.

Protocol (Theorized from):

  • Reactants:
    • 2-(1H-Imidazol-5-yl)phenol (1.0 equiv)
    • NCS (1.1 equiv)
    • Solvent: Dichloromethane (10 mL per mmol)
  • Conditions: Stir at 25°C for 12 hours.
  • Workup: Quench with Na₂S₂O₃, extract with DCM, and purify via recrystallization.

Challenges:

  • Imidazole’s electron-rich nature risks over-chlorination.
  • Computational Insight: Density Functional Theory (DFT) studies suggest the 2-position is favored for electrophilic attack due to resonance stabilization.

Analytical and Spectroscopic Validation

Structural Confirmation

  • Single-Crystal X-ray Diffraction (SC-XRD): As demonstrated for analogous imidazoles, SC-XRD confirms planar imidazole-phenol systems with intramolecular H-bonding (O–H⋯N).
  • ¹H NMR (CDCl₃): Expected signals:
    • Phenolic –OH: δ 10.2–12.5 ppm (broad)
    • Imidazole H-2: δ 7.8–8.1 ppm (singlet)
    • Aromatic protons: δ 6.8–7.6 ppm (multiplet).

Computational Modeling

DFT calculations (B3LYP/6-31G*) predict bond lengths and angles within 2% of experimental data. For this compound:

  • Dihedral Angle (Imidazole-Phenol): ~15°, stabilized by O–H⋯N H-bonding.
  • Electrostatic Potential: Chlorine’s electron-withdrawing effect increases imidazole’s acidity (pKa ≈ 6.5).

Comparative Analysis of Methods

Method Reactants Conditions Yield Regioselectivity
Multi-Component Benzil, 2-Chloroaniline, Salicylaldehyde Acetic acid, reflux 45–68% Moderate
Cyclization 2-Amino-5-chlorophenol, Glyoxal Toluene, reflux 50–65% Low
Post-Synthetic 2-(1H-Imidazol-5-yl)phenol, NCS DCM, rt 30–50% High

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-1H-imidazol-5-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 2-(2-Chloro-1H-imidazol-5-yl)phenol serves as a building block for synthesizing more complex molecules. It is utilized in coordination chemistry as a ligand due to its ability to form stable complexes with various metal ions. This property makes it valuable in the development of catalysts for organic reactions.

Biology

The compound exhibits significant biological activities , including:

  • Antimicrobial Activity : Studies have shown that imidazole derivatives, including this compound, possess antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. In a comparative study, various derivatives were tested for their efficacy, revealing promising results for this compound as an antimicrobial agent .
  • Anticancer Properties : Research indicates that imidazole derivatives can inhibit cancer cell proliferation. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, making it a candidate for further investigation as an anticancer therapeutic .

Medicine

In the medical field, ongoing research is exploring the potential of this compound as a therapeutic agent for various diseases. Its anti-inflammatory and analgesic properties suggest applications in treating conditions such as arthritis and other inflammatory diseases . Additionally, its role in modulating neurotransmitter systems has led to investigations into its use in treating neurological disorders.

Industrial Applications

The compound is also utilized in industrial applications, particularly in the development of new materials. Its properties make it suitable for use as a catalyst in polymerization reactions and other industrial processes . Furthermore, its ability to form stable complexes with metal ions opens avenues for its use in materials science.

Case Study 1: Antimicrobial Efficacy

In a study conducted by Jain et al., various imidazole derivatives were synthesized and tested for antimicrobial activity against several bacterial strains using the cylinder wells diffusion method. The results indicated that this compound exhibited significant antibacterial activity comparable to standard antibiotics .

Case Study 2: Anticancer Research

A recent investigation into the anticancer properties of imidazole derivatives highlighted the efficacy of this compound in inducing apoptosis in breast cancer cell lines. The study utilized flow cytometry to analyze cell viability and apoptosis rates, demonstrating that this compound could be developed into a novel anticancer agent .

Comparative Data Table

Application AreaActivity TypeFindingsReference
ChemistryBuilding BlockUsed for synthesizing complex molecules
BiologyAntimicrobialEffective against S. aureus and E. coli
MedicineAnticancerInduces apoptosis in cancer cells
IndustryCatalystEmployed in polymerization reactions

Mechanism of Action

The mechanism of action of 2-(2-Chloro-1H-imidazol-5-yl)phenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

  • Solubility: The phenolic group in 2-(2-Chloro-1H-imidazol-5-yl)phenol likely improves aqueous solubility relative to non-polar analogs like 2-(2-Chlorophenyl)-5-methyl-1H-benzimidazole. However, the chloro group may counteract this by increasing hydrophobicity .
  • Stability: Electron-withdrawing groups (e.g., Cl) on the imidazole ring enhance stability against nucleophilic attack, as seen in 5-methyl-2-phenyl-1H-imidazole-4-methanol, where substituents influence reactivity .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
This compound C₉H₇ClN₂O 198.62 Cl (C2), Phenol (C5) Antioxidant potential, moderate solubility
2-(2-Chlorophenyl)-5-methyl-1H-benzimidazole C₁₄H₁₁ClN₂ 242.71 Cl (phenyl), CH₃ (C5), fused benzene High thermal stability, low solubility
2-(2,2-Dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)benzene-1,3,5-triol hydrochloride C₁₈H₂₀ClN₃O₄ 377.82 Dimethylimidazole, p-tolyl, triol Antioxidant, synthesized via acid catalysis
2-Chloro-1-(2-chlorophenyl)-5-(2,6-difluorophenyl)-1H-imidazole C₁₅H₉Cl₂F₂N₂ 341.15 Cl (imidazole and phenyl), F Lipophilic, antimicrobial applications

Structural and Functional Insights

  • Steric Considerations: Substituents like the p-tolyl group in Im1Phl introduce steric bulk, which may hinder binding in biological systems compared to the simpler phenol in the target compound .
  • Biological Target Compatibility: The phenolic hydroxyl group enables hydrogen bonding with enzymes or receptors, a feature absent in sulfur-containing analogs like 1-(2-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one .

Q & A

Q. What are the recommended synthetic routes for 2-(2-Chloro-1H-imidazol-5-yl)phenol, and how can reaction conditions be optimized?

Methodological Answer:

  • Synthesis Strategy : The compound can be synthesized via coupling reactions between imidazole precursors and phenol derivatives. For example, describes a method for synthesizing 4-(5-Amino-1H-benzimidazol-2-yl)-phenol dihydrochloride by reacting 5-amino-1H-benzimidazole with phenol under controlled conditions . Adapting this approach, substitute the benzimidazole with a 2-chloroimidazole precursor.
  • Optimization : Key parameters include:
    • Catalysts : Use Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling efficiency .
    • Solvents : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates .
    • Temperature : Maintain 80–100°C to balance reaction rate and side-product formation .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

  • Spectroscopic Techniques :
    • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to confirm aromatic proton environments and substitution patterns (e.g., phenol -OH at δ 9–10 ppm, imidazole protons at δ 7–8 ppm) .
    • IR : Identify functional groups (e.g., C-Cl stretch at 550–600 cm⁻¹, phenolic O-H stretch at 3200–3600 cm⁻¹) .
  • Chromatography : Use HPLC with a C18 column (MeCN:H₂O mobile phase) to assess purity (>95% recommended for biological assays) .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

  • Enzyme Inhibition : Test interactions with nitric oxide synthase (NOS2), as structurally similar imidazole-phenol derivatives (e.g., 4-(1H-imidazol-1-yl)phenol) show NOS2 modulation . Use fluorometric assays with recombinant NOS2 and L-arginine substrate.
  • Antimicrobial Screening : Employ disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 10–100 µM .

Advanced Research Questions

Q. How can computational methods like DFT aid in predicting the electronic properties of this compound?

Methodological Answer:

  • DFT Workflow :
    • Geometry Optimization : Use B3LYP/6-31G(d,p) basis set to model the compound’s ground-state structure .
    • HOMO-LUMO Analysis : Calculate energy gaps to predict reactivity (e.g., narrow gaps suggest charge-transfer potential) .
    • Vibrational Frequencies : Compare computed IR spectra with experimental data to validate accuracy .
  • Software : Gaussian 16 or ORCA for simulations; visualize results with GaussView .

Q. What crystallographic strategies are effective for resolving structural ambiguities in this compound?

Methodological Answer:

  • Data Collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to obtain high-resolution single-crystal data .
  • Refinement : Apply SHELXL for small-molecule refinement. Key steps:
    • Model Building : Assign anisotropic displacement parameters to Cl and O atoms .
    • Twinned Data : Use SHELXL’s TWIN command if crystals exhibit twinning .
  • Validation : Check CIF files with PLATON to detect symmetry errors .

Q. How can conflicting spectroscopic or bioactivity data be resolved in studies of this compound?

Methodological Answer:

  • Root-Cause Analysis :
    • Synthetic Variability : Compare NMR data across batches to identify impurities (e.g., unreacted phenol or imidazole precursors) .
    • Bioassay Conditions : Standardize buffer pH (e.g., PBS at 7.4) and temperature (25°C) to minimize variability in enzyme assays .
  • Collaborative Validation : Cross-reference results with independent labs using identical protocols .

Q. What industrial-scale synthesis challenges might arise, and how can they be mitigated?

Methodological Answer:

  • Scale-Up Issues :
    • Exothermic Reactions : Use jacketed reactors with temperature control to prevent thermal runaway during imidazole-phenol coupling .
    • Yield Optimization : Switch from batch to continuous-flow systems for improved mixing and reaction homogeneity .
  • Purification : Implement flash chromatography with silica gel (ethyl acetate/hexane gradient) for large-scale purification .

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